molecular formula C18H19NO4 B8645964 (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate

(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate

Cat. No. B8645964
M. Wt: 313.3 g/mol
InChI Key: CWWDOSGINLYWIK-UHFFFAOYSA-N
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Patent
US05830869

Procedure details

Methyl-β-[[(phenylmethoxy)carbonyl]amino]-benzenepropanoate (4.87 g), prepared from 3-amino-3-phenylpropionic acid via standard methods, is separated by chiral HPLC [(R,R)-Whelk-O 1 column, elution with 40% isopropyl alcohol in hexane) to give 2.20 g of methyl (S)-β-[[(phenylmethoxy)carbonyl]amino]benzenepropanoate and 2.33 g methyl (R)-β-[[(phenylmethoxy)carbonyl]amino]benzenepropanoate. Each enantiomer is analyzed at >99% ee. Data for (S)-configuration enantiomer

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[CH2:4][CH:5]([NH:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.NC(C1C=CC=CC=1)CC(O)=O>>[C:17]1([CH2:16][O:15][C:13]([NH:12][C@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[C:17]1([CH2:16][O:15][C:13]([NH:12][C@@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
COC(CC(C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by chiral HPLC [
WASH
Type
WASH
Details
(R,R)-Whelk-O 1 column, elution with 40% isopropyl alcohol in hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05830869

Procedure details

Methyl-β-[[(phenylmethoxy)carbonyl]amino]-benzenepropanoate (4.87 g), prepared from 3-amino-3-phenylpropionic acid via standard methods, is separated by chiral HPLC [(R,R)-Whelk-O 1 column, elution with 40% isopropyl alcohol in hexane) to give 2.20 g of methyl (S)-β-[[(phenylmethoxy)carbonyl]amino]benzenepropanoate and 2.33 g methyl (R)-β-[[(phenylmethoxy)carbonyl]amino]benzenepropanoate. Each enantiomer is analyzed at >99% ee. Data for (S)-configuration enantiomer

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[CH2:4][CH:5]([NH:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.NC(C1C=CC=CC=1)CC(O)=O>>[C:17]1([CH2:16][O:15][C:13]([NH:12][C@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[C:17]1([CH2:16][O:15][C:13]([NH:12][C@@H:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:4][C:3]([O:2][CH3:1])=[O:23])=[O:14])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
COC(CC(C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by chiral HPLC [
WASH
Type
WASH
Details
(R,R)-Whelk-O 1 column, elution with 40% isopropyl alcohol in hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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